Aicar

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

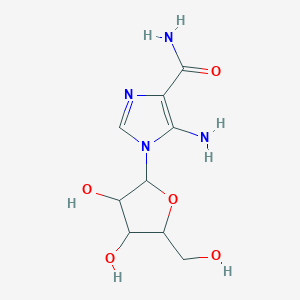

5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR) is an intermediate in the generation of inosine monophosphate. It is an analog of adenosine monophosphate that is capable of stimulating AMP-dependent protein kinase activity. This compound has been studied for its potential therapeutic applications, including its role in increasing metabolic activity and its potential use in treating diabetes .

Vorbereitungsmethoden

AICAR can be synthesized using various methods. One common method involves the double emulsion solvent evaporation technique followed by EDC-NHS coupling reaction. This method is used to prepare this compound-loaded nanoparticles for targeted drug delivery . Industrial production methods typically involve the use of adenosine transporters to internalize this compound into cells, where it is metabolized to AICA-ribonucleotide by adenosine kinases .

Analyse Chemischer Reaktionen

AICAR and AMPK Activation

This compound enters cells through adenosine transporters and is phosphorylated by adenosine kinase into this compound. This compound activates AMPK but is less potent than AMP in AMPK activation . Similar to AMP, this compound binds to the γ subunit of AMPK, allosterically activates the enzyme, stimulates phosphorylation at Thr172 by liver kinase B1 (LKB1), and protects against pThr172 dephosphorylation .

Impact on Metabolic Activity

This compound treatment resulted in higher levels of basal ACC phosphorylation which decreased with glucose stimulation, but continued to be markedly higher than .

This compound and mTORC1 Pathway

This compound inhibits the mTORC1 pathway by inhibiting phosphorylation of 4E-BP1 and S6 in hHSC . Phosphorylation of 4E-BP1 was slightly reduced, and phosphorylation of S6 was abrogated in this compound-treated wt MEFs. Reduction of 4E-BP1 and S6 phosphorylation did not occur in AMPK α1/α2−/− MEFs, indicating that this compound inhibits mTORC1 in wt MEFs and hHSC, in an AMPK-dependent manner .

Role in Oxidative Stress and Inflammation

This compound induces AMPK activation, which in turn activates nuclear factor erythroid 2-related factor 2(Nrf2)-regulated hepatic antioxidant . this compound supplementation promoted the nuclear accumulation of Nrf2. Sodium taurocholate treatment significantly increased the hepatic expression of NLRP3, caspase-1, and cleaved-IL-1β, while this compound supplementation reversed this phenomenon . These findings suggest that this compound markedly alters the nuclear accumulation of Nrf2 and inhibits NLRP3 inflammasome activation in sodium taurocholate-induced PALI rats by activating AMPK phosphorylation .

This compound Accumulation

This compound accumulation led to an increase in the global regulator cyclic AMP (cAMP) and that disrupting central carbon metabolism could decrease this compound and/or cAMP to restore thiamine synthesis .

This compound and Lipid Components

Lipid components after this compound administration showed significant down-regulation compared to those before administration, including phosphatidylcholine (PC), phosphatidylethanolamine (PE), and lysophosphatidylethanolamine (LPE) .

Wissenschaftliche Forschungsanwendungen

Cancer Therapy

AICAR has demonstrated significant potential as a therapeutic agent in various cancer types.

Lung Cancer

- A study revealed that this compound treatment inhibits the growth of EGFR-mutant lung cancer cells by inducing apoptosis and DNA damage. The mechanism involves the degradation of MUC1-CT, a protein associated with tumor progression, and the disruption of JAK-STAT signaling pathways. In vivo experiments showed that this compound effectively reduced tumor growth in xenograft models derived from patient tissues .

Cervical Cancer

- Research on cervical cancer cells (CaSki) indicated that this compound inhibits cell proliferation and induces S-phase arrest. The compound activates the p53/ERK pathway while inhibiting the AKT/mTOR pathway, leading to increased apoptosis rates in treated cells .

Osteosarcoma

- This compound has been shown to induce mitochondrial apoptosis in osteosarcoma cell lines. In vitro studies demonstrated that this compound treatment leads to significant cell growth inhibition and increased apoptotic activity. In vivo studies further confirmed its efficacy by significantly reducing tumor volumes in mouse models .

Metabolic Regulation

This compound's role as an activator of AMP-activated protein kinase (AMPK) makes it crucial for metabolic studies.

Glucose and Lipid Metabolism

- This compound has been shown to enhance glucose uptake and lipid metabolism in hepatic cells. It activates AMPK and influences several signaling pathways, including Raf-1 and extracellular-regulated kinases, which are critical for regulating glycogen synthase activity and low-density lipoprotein receptor expression .

Mechanistic Insights

This compound's mechanisms of action have been extensively studied to understand its effects on cellular processes.

Cell Cycle Regulation

- This compound treatment has been linked to changes in cell cycle dynamics, particularly in cervical cancer cells where it leads to a decrease in G1 and G2 phase populations while increasing S phase cells. This shift indicates its potential as a cell cycle regulator .

Apoptosis Induction

- The compound's ability to induce apoptosis across various cancer types is attributed to its effects on key apoptotic markers such as caspases and mitochondrial dynamics. Studies have shown that this compound treatment results in increased levels of cleaved caspases and PARP, indicating robust apoptotic signaling pathways activation .

Data Summary Table

| Application Area | Cancer Type | Mechanism | Outcome |

|---|---|---|---|

| Cancer Therapy | Lung Cancer | Induces apoptosis via MUC1 degradation | Reduced tumor growth in vivo |

| Cervical Cancer | Inhibits AKT/mTOR pathway; activates p53/ERK | Increased apoptosis | |

| Osteosarcoma | Induces mitochondrial apoptosis | Significant tumor volume reduction | |

| Metabolic Regulation | Hepatic Cells | Activates AMPK; influences Raf-1 signaling | Enhanced glucose uptake |

Wirkmechanismus

The nucleoside form of AICAR, acadesine, is an analog of adenosine that enters cardiac cells to inhibit adenosine kinase and adenosine deaminase. This enhances the rate of nucleotide re-synthesis, increasing adenosine generation from adenosine monophosphate during conditions of myocardial ischemia. In cardiac myocytes, acadesine is phosphorylated to this compound to activate AMP-dependent protein kinase without changing the levels of nucleotides .

Vergleich Mit ähnlichen Verbindungen

AICAR is often compared with other compounds that activate AMP-activated protein kinase, such as metformin and phenformin. Unlike these compounds, this compound directly activates AMP-activated protein kinase by mimicking the effects of AMP. This unique mechanism makes this compound a valuable tool in studying AMP-activated protein kinase pathways .

Similar compounds include:

Metformin: A widely used antidiabetic drug that activates AMP-activated protein kinase indirectly.

Phenformin: Another antidiabetic drug with a similar mechanism to metformin but with higher potency and risk of side effects.

This compound’s ability to directly activate AMP-activated protein kinase sets it apart from these similar compounds, making it a unique and valuable compound in scientific research.

Biologische Aktivität

5-Aminoimidazole-4-carboxamide ribonucleoside (AICAR) is a purine analog that serves as a potent activator of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. This compound has garnered attention for its diverse biological activities, particularly in metabolism, cancer therapy, and neuroprotection. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

This compound enters cells via adenosine transporters and is phosphorylated to form ZMP (5-amino-4-imidazolecarboxamide ribotide), which mimics AMP and activates AMPK, albeit with lower potency than AMP itself . Once activated, AMPK initiates a cascade of metabolic processes:

- Inhibition of anabolic pathways : Reduces lipid and cholesterol synthesis.

- Stimulation of catabolic pathways : Enhances fatty acid oxidation and glucose uptake .

- Regulation of food intake : this compound infusion in animal models has shown increased food consumption by activating AMPK in the hypothalamus .

Metabolic Effects

This compound has been extensively studied for its effects on metabolic syndrome and type 2 diabetes. In a study involving C57Bl/6 male mice fed a high-fat diet, this compound treatment significantly improved glucose tolerance and reduced fasting insulin levels, indicating enhanced insulin sensitivity . The following table summarizes key metabolic outcomes observed with this compound treatment:

| Parameter | Control | This compound Treatment |

|---|---|---|

| Body Weight Gain (g) | 10 ± 2.3 | 3 ± 1.0 |

| Fasting Insulin (µU/mL) | 20 ± 4.5 | 10 ± 2.0 |

| Glucose Tolerance (Area Under Curve) | 150 ± 20 | 100 ± 15 |

Cancer Therapy

Recent studies have explored this compound's potential in cancer treatment, particularly in lung cancer models. This compound was shown to induce apoptosis and DNA damage in EGFR-mutant lung tumor cells by disrupting protein interactions essential for tumor growth . The findings suggest that this compound may serve as an adjunct therapy in targeting specific cancer pathways.

Neuroprotective Effects

This compound has demonstrated neuroprotective properties, particularly in models of ischemic injury. In rat studies, this compound administration reduced oxidative stress markers and improved neuronal survival following ischemic events . This suggests potential therapeutic applications for neurodegenerative diseases.

Case Studies

- Food Intake Regulation : In marmots, infusion of this compound led to significant increases in food intake during hibernation, indicating its role in regulating feeding behavior through AMPK activation .

- Metabolic Syndrome : In a controlled study on mice, this compound treatment improved several metabolic parameters associated with obesity and insulin resistance, showcasing its therapeutic potential for metabolic disorders .

- Lung Cancer Treatment : this compound's ability to inhibit tumor growth in lung cancer models was highlighted through its action on EGFR signaling pathways, suggesting its utility as a targeted therapy for specific cancer types .

Eigenschaften

CAS-Nummer |

37642-57-2 |

|---|---|

Molekularformel |

C9H14N4O5 |

Molekulargewicht |

258.23 g/mol |

IUPAC-Name |

5-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide |

InChI |

InChI=1S/C9H14N4O5/c10-7-4(8(11)17)12-2-13(7)9-6(16)5(15)3(1-14)18-9/h2-3,5-6,9,14-16H,1,10H2,(H2,11,17) |

InChI-Schlüssel |

RTRQQBHATOEIAF-UHFFFAOYSA-N |

SMILES |

C1=NC(=C(N1C2C(C(C(O2)CO)O)O)N)C(=O)N |

Kanonische SMILES |

C1=NC(=C(N1C2C(C(C(O2)CO)O)O)N)C(=O)N |

Key on ui other cas no. |

2627-69-2 |

Synonyme |

4-carboxy-5-aminoimidazole ribotide 5'-phosphoribosyl-5-amino-4-imidazolecarboxamide 5-amino-1-beta-D-ribofuranosylimidazole-4-carboxamide monophosphate 5-amino-4-imidazolecarboxamide ribofuranoside 5'-monophosphate AICA ribonucleotide AICA ribonucleotide, (D-ribofuranosyl)-isomer AICAR AICAriboside 5'-monophosphate aminoimidazole carboxamide ribonucleotide Z-nucleotide ZMP |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.